Urea NH Donor Count and Hinge-Binding Topology vs. 3-ylmethyl and Acetamide Analogs
The target compound presents two urea NH donors capable of forming a bidentate hydrogen-bond pair with the kinase hinge region—a hallmark of potent type-I kinase inhibitors. In contrast, the closest benzodioxole-containing comparator, 1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea (CAS 1396783-68-8), inserts a methylene spacer between the urea and the pyrazolo[1,5-a]pyridine, which both alters the donor–acceptor geometry and adds rotational flexibility that can reduce binding-enthalpy . The acetamide analog 2-(2H-1,3-benzodioxol-5-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide provides only a single NH donor, weakening the hinge interaction. In published kinase-inhibitor series, urea-linked pyrazolo[1,5-a]pyridines have demonstrated up to 10-fold greater potency than the corresponding acetamide-linked congeners against the same kinase target [1]. The preservation of two urea NH groups in CAS 2034548-60-0 is therefore a critical determinant of binding thermodynamics and is not replicated by analogs possessing modified or truncated linkers.
| Evidence Dimension | Number of urea NH hydrogen-bond donors; linker geometry |
|---|---|
| Target Compound Data | 2 urea NH donors; direct urea linkage at pyrazolo[1,5-a]pyridine 5-position; no methylene spacer; limited rotational degrees of freedom around the N–C(O)–N motif |
| Comparator Or Baseline | CAS 1396783-68-8: 2 urea NH donors but methylene spacer between urea and pyrazolo[1,5-a]pyridine 3-position; acetamide analog (2-(2H-1,3-benzodioxol-5-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide): 1 NH donor, no second urea NH |
| Quantified Difference | Acetamide analogs lacking the second urea NH have shown a ~10-fold loss in kinase IC₅₀ in reported pyrazolo[1,5-a]pyridine urea series (class-level inference from patent CA2585934C [1]). Methylene insertion in the 3-ylmethyl analog introduces 2 additional rotatable bonds, increasing conformational entropy penalty upon binding. |
| Conditions | Kinase hinge-binding geometry inferred from X-ray co-crystal structures of pyrazolo[1,5-a]pyridine urea inhibitors with p38 and PI3K [2][3]; comparative potency data from patent kinase assays (e.g., p38α, CDK2, Aurora-A). |
Why This Matters
For procurement decisions, this structural feature distinguishes CAS 2034548-60-0 as a urea-based scaffold with optimal hinge-binding potential, whereas acetamide or methylene-linked analogs are likely to exhibit reduced potency and should not be considered interchangeable.
- [1] CA2585934C. Novel pyrazolopyridine urea kinase inhibitors. 2014. (Discloses comparative IC₅₀ data for urea vs. amide-linked pyrazolo[1,5-a]pyridines across multiple kinase assays.) View Source
- [2] Stevens, K. L.; et al. Org. Lett. 2005, 7, 4753–4756. View Source
- [3] Kendall, J. D.; et al. Bioorg. Med. Chem. 2012, 20, 58–68. View Source
